Product packaging for Flavinantine(Cat. No.:CAS No. 19777-82-3)

Flavinantine

Cat. No.: B218202
CAS No.: 19777-82-3
M. Wt: 327.4 g/mol
InChI Key: GSNZKNRMDZYEAI-AUUYWEPGSA-N
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Description

Classification within Alkaloid Families

Flavinantine belongs to the large and diverse group of isoquinoline (B145761) alkaloids. More specifically, it is classified as a morphinandienone alkaloid. researchgate.netrsc.orgresearchgate.net This classification is based on its core chemical skeleton, which features a morphinan (B1239233) ring system with a dienone functional group. The morphinan skeleton is a tetracyclic ring structure that forms the basis for a wide range of biologically active compounds.

Significance in Natural Product Chemistry

The significance of this compound in natural product chemistry stems from several key aspects. Firstly, its unique and complex structure presents a challenge for total synthesis, driving the development of new synthetic methodologies. rsc.org Secondly, as a bioactive compound, this compound serves as a lead compound for the discovery and development of new therapeutic agents. ontosight.ai The study of its biosynthesis from precursor molecules like reticuline (B1680550) provides valuable insights into the enzymatic pathways that plants use to construct such complex molecules. acs.orguwi.edu This understanding can be harnessed for the biotechnological production of flavonoids and other related compounds. nih.govwikipedia.org The diversity and specificity of natural products like this compound make them invaluable tools for modulating biological functions and for drug discovery. nih.gov

Overview of Structural Classes Related to this compound

This compound is part of a broader family of alkaloids with related chemical structures. Understanding these related classes provides context for the structural and biosynthetic relationships between these compounds.

Morphinandienones

The morphinandienone alkaloids are characterized by the morphinan skeleton with a dienone system. researchgate.net This structural feature is crucial for their biological activity. Other examples of morphinandienone alkaloids include pallidine (B12720000), salutaridine (B1681412), and sinoacutine. researchgate.netacs.org These compounds often co-occur with this compound in plants and share similar biosynthetic origins. acs.org The genus Croton is a known producer of various morphinandienone alkaloids. researchgate.net

Promorphinanes

Promorphinane alkaloids are closely related to the morphinandienones and are considered their biosynthetic precursors. znaturforsch.com They possess the morphinan ring system but lack the dienone functionality. This compound has been found alongside promorphinane alkaloids like 8,14-dihydrothis compound and amurine (B1232505) in plants of the Papaver genus. nih.govnih.govtandfonline.comresearchgate.net

The table below summarizes the key structural classes related to this compound and provides examples of compounds within each class.

Structural ClassKey FeaturesExample Compounds
Morphinandienones Morphinan skeleton with a dienone systemPallidine, Salutaridine, Sinoacutine
Promorphinanes Morphinan skeleton, biosynthetic precursors to morphinandienones8,14-dihydrothis compound, Amurine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO4 B218202 Flavinantine CAS No. 19777-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,9R)-4-hydroxy-5,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-5-4-19-10-18(24-3)16(22)9-13(19)14(20)6-11-7-17(23-2)15(21)8-12(11)19/h7-10,14,21H,4-6H2,1-3H3/t14-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNZKNRMDZYEAI-AUUYWEPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23C=C(C(=O)C=C2[C@H]1CC4=CC(=C(C=C34)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941552
Record name 3-Hydroxy-2,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19777-82-3
Record name Flavinantin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019777823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation of Flavinantine and Its Analogs

Plant Sources and Species Identification

The presence of flavinantine has been documented in a range of plant species, each contributing to our understanding of its natural distribution and chemical relationships.

Actinodaphne glabra (Lauraceae)

Actinodaphne glabra, belonging to the Lauraceae family, has been reported to contain this compound. Alongside this compound, other alkaloids such as lastourvilline and pallidine (B12720000) have also been isolated from this species ird.fr.

Croton flavens L.

Croton flavens L., a species within the Euphorbiaceae family, is a significant source from which this compound has been isolated. Phytochemical investigations have identified this compound as a morphinanedienone alkaloid in this plant tandfonline.comrsc.orgresearchgate.net. Other morphinanedienone and tetrahydroprotoberberine alkaloids, including sebiferine, norsinoacutine, salutaridine (B1681412), salutarine, and sinoacutine, have also been isolated from Croton flavens L. tandfonline.comscielo.br.

Glossocalyx longicuspis

This compound has been identified as a natural product present in Glossocalyx longicuspis nih.gov. This finding contributes to the broader understanding of alkaloid distribution across different plant genera.

Meconopsis cambrica

The Welsh poppy, Meconopsis cambrica (Papaveraceae), has been a notable source for the isolation of (-)-flavinantine cas.czacs.orgresearchgate.net. This morphinandienone alkaloid is found as a significant component, often alongside other alkaloids such as amurine (B1232505), mecambrine, mecambridine, and magnoflorine (B1675912) cas.czacs.org. Research indicates that the (-)-isomer of this compound has been isolated from this species, with its enantiomer, (+)-flavinantine, not previously reported as a natural product from this source acs.org.

Papaver Genus Species (Promorphinanes)

The Papaver genus, renowned for its rich alkaloid content, is also associated with this compound and related compounds. This compound itself is classified as a morphinandienone alkaloid nih.gov. Studies on species within this genus have led to the identification of promorphinane-type alkaloids, including 8,14-dihydrothis compound, which has been isolated from Papaver pseudocanescens znaturforsch.com. Furthermore, Papaver nudicaule L. has yielded both (-)-8,14-dihydrothis compound and this compound researchgate.net. The Papaver genus is broadly recognized for its diverse alkaloid profiles, encompassing various classes including promorphinanes pageplace.deresearchgate.netresearchgate.net.

Roemeria refracta

Roemeria refracta, a species within the Papaveraceae family, has been a source for the isolation of (+)-flavinantine. Research has reported the co-isolation of (+)-flavinantine with other known alkaloids such as (-)-noramurine and (-)-amurine from this plant rsc.orgresearchgate.net.

Data Table: this compound and Related Alkaloid Isolations

Plant Source SpeciesFamilyIsolated Alkaloids (including this compound)Chemical Class (as applicable)References
Actinodaphne glabraLauraceaeThis compound, Lastourvilline, PallidineMorphinandienone ird.fr
Croton flavens L.EuphorbiaceaeThis compound, Sebiferine, Norsinoacutine, Salutaridine, Salutarine, SinoacutineMorphinanedienones, Tetrahydroprotoberberines tandfonline.comrsc.orgresearchgate.netscielo.br
Glossocalyx longicuspisSiparunaceaeThis compoundMorphinandienone nih.gov
Meconopsis cambricaPapaveraceae(-)-Flavinantine, (+)-Flavinantine (enantiomeric comparison), Amurine, Mecambrine, Mecambridine, MagnoflorineMorphinandienone, Proaporphine, Tetrahydroprotoberberine, Aporphine cas.czacs.orgresearchgate.net
Papaver nudicaule L.Papaveraceae(-)-8,14-Dihydrothis compound, this compoundPromorphinane, Morphinandienone researchgate.net
Papaver pseudocanescens M. Pop.Papaveraceae8,14-Dihydrothis compound, this compoundPromorphinane, Morphinandienone znaturforsch.com
Roemeria refractaPapaveraceae(+)-Flavinantine, (-)-Noramurine, (-)-AmurineMorphinandienone rsc.orgresearchgate.net

Compound List

8,14-Dihydrothis compound

(-)-8,14-Dihydrothis compound

Amurine

(-)-Amurine

(-)-Flavinantine

(+)-Flavinantine

this compound

(-)-Mecambrine

(-)-Mecambridine

(+)-Magnoflorine

(-)-Noramurine

Norsinoacutine

Pallidine

Salutaridine

Salutarine

Sebiferine

Sinoacutine

Lastourvilline

Xylopia laevigata (Annonaceae)

The species Xylopia laevigata, belonging to the Annonaceae family and known locally in Brazil as "meiú" or "pindaíba," has been identified as a significant source of this compound. Phytochemical analyses of the stem of Xylopia laevigata have led to the isolation of this compound, alongside a suite of other alkaloids. Specifically, studies have reported the isolation of this compound from the stem of this plant as part of a broader phytochemical investigation that identified nineteen distinct alkaloids nih.govnih.govresearchgate.netmdpi.commdpi.comscience.govufpb.br. This finding underscores Xylopia laevigata as a key organism in the natural occurrence of this compound.

Other Noted Organisms

Beyond Xylopia laevigata, this compound and its analogs have been documented in several other plant species, indicating a broader distribution within the plant kingdom. This compound itself has been reported in Glossocalyx longicuspis and Meconopsis cambrica, among other organisms nih.gov. An analog, O-Methylthis compound, has been identified in Litsea glutinosa and Neolitsea acuminatissima nih.gov. Furthermore, this compound has been isolated from Artabotrys uncinatus bidd.group and was also found in specimens of Croton flavens from Barbados, alongside other alkaloids such as salutaridine, salutarine, sebiferine, and norsinoacutine scielo.br.

Elucidation of Biosynthetic Pathways for Flavinantine Type Alkaloids

Overview of Alkaloid Biosynthesis

Alkaloids are a diverse group of naturally occurring chemical compounds that contain at least one nitrogen atom. Their biosynthesis is intricately linked to primary metabolic pathways, which provide the essential precursors. slideshare.netimperial.ac.uk The phenylpropanoid pathway is a critical route in secondary metabolism that funnels products from the shikimate pathway, namely the aromatic amino acids L-phenylalanine and L-tyrosine, into the production of a vast array of natural products, including flavonoids, lignin, and the precursors for many alkaloids. frontiersin.orgnih.gov

The journey begins with the shikimate pathway, which produces the aromatic amino acids. frontiersin.org Phenylalanine ammonia-lyase (PAL) is a key enzyme that initiates the phenylpropanoid pathway by converting L-phenylalanine into cinnamic acid. researchgate.netfrontiersin.org Through a series of subsequent hydroxylation, methylation, and ligation reactions, these initial precursors are converted into more complex molecules that serve as the foundational building blocks for various alkaloid classes. frontiersin.orgnih.gov For benzylisoquinoline alkaloids (BIAs), a major class that includes flavinantine, the pathway starts with two molecules of L-tyrosine. rsc.org These precursors undergo a series of transformations to form (S)-norcoclaurine, the central precursor to over 2,500 known BIAs. Further enzymatic modifications, including N-methylation, hydroxylation, and O-methylation, lead to the pivotal intermediate, (S)-reticuline. nih.gov

Table 1: Key Pathways and Enzymes in Alkaloid Precursor Biosynthesis

Pathway Key Enzyme(s) Precursor(s) Product(s)
Shikimate Pathway Various Erythrose-4-phosphate, Phosphoenolpyruvate L-phenylalanine, L-tyrosine
Phenylpropanoid Pathway Phenylalanine ammonia-lyase (PAL) L-phenylalanine Cinnamic acid

Proposed Biogenetic Routes to Morphinanedienone Alkaloids

The morphinanedienone alkaloids, including this compound, are believed to arise from the benzylisoquinoline alkaloid (S)-reticuline through an intramolecular phenolic oxidative coupling reaction. nih.govnih.gov This biosynthetic hypothesis, first proposed by D.H.R. Barton, suggests that a phenoxyl radical is generated from the precursor molecule, which then undergoes intramolecular coupling to form the new carbon-carbon or carbon-oxygen bonds that define the final alkaloid scaffold. nih.gov

From the central intermediate (S)-reticuline, the biosynthetic pathways can diverge to form a wide variety of structural classes. nih.gov The specific regioselectivity of the oxidative coupling determines the type of alkaloid skeleton produced. For instance:

Aporphine-type alkaloids are formed via ortho-ortho or ortho-para coupling of the phenolic rings of (S)-reticuline. nih.govresearchgate.net

Protoberberine-type alkaloids are generated through the oxidation of the N-methyl group of (S)-reticuline, catalyzed by a berberine (B55584) bridge enzyme (BBE), to form a new heterocyclic ring. nih.gov

Morphinan-type alkaloids arise from para-ortho coupling, as seen in the biosynthesis of morphine from (R)-reticuline. researchgate.net

Morphinanedienone-type alkaloids , such as this compound and salutaridine (B1681412), are formed via a para-para intramolecular oxidative coupling of the phenolic rings of the reticuline (B1680550) precursor. nih.govacs.org

This crucial coupling step creates the characteristic dienone system and the tetracyclic core structure of this alkaloid subclass.

Enzymatic Reactions and Precursors in this compound Biosynthesis

The direct precursor to this compound is the benzylisoquinoline alkaloid (S)-reticuline. nih.govnih.gov The key transformation is an intramolecular phenolic oxidative coupling reaction catalyzed by a cytochrome P450 monooxygenase. These enzymes are versatile catalysts in secondary metabolism, often responsible for highly specific and stereoselective oxidation reactions. nih.gov

In this proposed pathway, the enzyme facilitates a para-para coupling between the two aromatic rings of the (S)-reticuline molecule. This specific coupling connects the carbon atom para to the hydroxyl group on the tetrahydroisoquinoline ring system with the carbon atom para to the hydroxyl group on the benzyl (B1604629) substituent. This reaction forms the morphinanedienone scaffold. Subsequent enzymatic modifications, such as O-methylation, would then yield this compound.

The oxidative coupling of reticuline is a critical branch point in alkaloid biosynthesis. Depending on the specific cytochrome P450 enzyme and the stereochemistry of the reticuline precursor, different products can be formed. nih.govresearchgate.net For example, the enzyme salutaridine synthase, a cytochrome P450 enzyme (CYP719B1), catalyzes the para-ortho coupling of (R)-reticuline to form salutaridine, a precursor to morphine. researchgate.net While the specific enzyme for this compound's para-para coupling is less characterized, it is expected to be a related regioselective cytochrome P450 enzyme.

Table 2: Oxidative Coupling Products of Reticuline

Reticuline Isomer Coupling Type Alkaloid Class Example Product
(S)-Reticuline ortho-para Aporphine Isoboldine
(S)-Reticuline para-para Morphinanedienone This compound
(R)-Reticuline para-ortho Morphinan (B1239233) Salutaridine

Stereochemical Considerations in Natural Product Biosynthesis

Stereochemistry is a fundamental aspect of natural product biosynthesis, as enzymes operate with high stereospecificity to produce specific enantiomers or diastereomers. rsc.org In the biosynthesis of morphinan alkaloids, the stereochemistry of the precursor, reticuline, is a critical determinant of the final product. rsc.orgresearchgate.net

Nature produces (S)-reticuline as the central BIA intermediate. rsc.org However, the biosynthesis of morphine requires the (R)-enantiomer, (R)-reticuline. researchgate.net Plants like the opium poppy have evolved a two-enzyme system to epimerize (S)-reticuline to (R)-reticuline. This process involves an oxidation step to form the achiral iminium ion, 1,2-dehydroreticuline, followed by a stereoselective reduction catalyzed by a reductase to yield (R)-reticuline. rsc.org This stereochemical inversion is a pivotal event that channels the precursor into the morphinan pathway. researchgate.net

The enzymes responsible for the subsequent oxidative coupling are also highly stereoselective. Salutaridine synthase, for instance, specifically acts on (R)-reticuline to produce (+)-salutaridine. rsc.org Similarly, the formation of this compound from (S)-reticuline is an enzymatically controlled process that ensures the correct stereochemical configuration in the final molecule. The precise folding of the substrate within the enzyme's active site dictates the regioselectivity and stereoselectivity of the phenolic coupling, preventing the formation of other potential isomers and ensuring the specific architecture of the target natural product. nih.gov

Synthetic Methodologies for Flavinantine and Structural Analogs

Total Synthesis Approaches to the Flavinantine Skeleton

The total synthesis of this compound has been achieved through methods that construct the core morphinandienone skeleton via intramolecular cyclization. A prominent strategy involves the Pschorr cyclization, a classical method for forming biaryl systems.

One of the key total syntheses of (±)-flavinantine utilizes this approach. The synthesis begins with the preparation of a 1-(2-aminobenzyl)tetrahydroisoquinoline derivative. Specifically, 1-(2-amino-4-benzyloxy-5-methoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline is synthesized and then subjected to diazotization using nitrous acid. organic-chemistry.org The resulting diazonium salt is unstable and undergoes thermal decomposition, which induces an intramolecular aryl-aryl coupling to form the dienone product. This cyclization step effectively constructs the characteristic spiro-fused ring system of the this compound skeleton. The final step in this synthesis is the debenzylation of the resulting dienone to yield (±)-flavinantine. organic-chemistry.org

A similar strategy was employed for the total synthesis of O-methylthis compound. In this case, the precursor was 6,7-dimethoxy-1-(2-amino-4,5-dimethoxybenzyl)-1,2,3,4-tetrahydro-2-methylisoquinoline. nih.gov Diazotization of this amino compound, followed by thermal decomposition of the diazonium salt, directly afforded O-methylthis compound. nih.gov This synthesis was instrumental in confirming the chemical structure of this compound. nih.gov

The Pschorr cyclization is a powerful tool for this transformation, though yields can be moderate. rsc.org The reaction proceeds via the generation of an aryl radical from the diazonium salt, which then attacks the other aromatic ring intramolecularly. mdpi.com The efficiency of the Pschorr cyclization can be influenced by the choice of catalyst, with soluble catalysts like ferrocene (B1249389) sometimes offering improved yields and shorter reaction times compared to traditional copper catalysis. mdpi.com

Table 1: Key Reactions in the Total Synthesis of this compound and O-Methylthis compound

PrecursorReactionProduct
1-(2-amino-4-benzyloxy-5-methoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline1. Diazotization 2. Thermal Decomposition 3. Debenzylation(±)-Flavinantine
6,7-dimethoxy-1-(2-amino-4,5-dimethoxybenzyl)-1,2,3,4-tetrahydro-2-methylisoquinoline1. Diazotization 2. Thermal DecompositionO-methylthis compound

Biomimetic and Electrochemical Synthesis Strategies

Inspired by the biosynthetic pathways of morphinandienone alkaloids, which involve oxidative phenolic coupling, researchers have developed biomimetic and electrochemical strategies for the synthesis of this compound. These methods offer alternatives to traditional synthetic routes and can provide improved efficiency and selectivity.

Electrochemical methods, particularly anodic oxidation, have proven effective for the intramolecular coupling of 1-benzyltetrahydroisoquinoline precursors to form the morphinandienone skeleton. This approach mimics the enzymatic oxidative coupling found in nature. The electrochemical oxidation is typically performed at a platinum anode in a suitable solvent like acetonitrile.

By applying a controlled potential, the electrochemical oxidation of various laudanosine (B1674548) derivatives can lead to the desired cyclized products. For instance, the anodic oxidation of 6'-bromolaudanosine has been shown to yield O-methylthis compound, albeit in modest yields (16%). This reaction demonstrates the feasibility of forming the aryl-aryl bond electrochemically to construct the this compound core. The process involves the generation of a radical cation from the electron-rich aromatic ring, which then undergoes intramolecular cyclization.

Non-phenolic oxidative coupling provides another biomimetic route to the this compound skeleton. This method avoids the need for a free phenolic hydroxyl group, which can sometimes complicate synthetic pathways. Hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), have been successfully employed for this purpose.

The oxidation of non-phenolic benzyltetrahydroisoquinolines, like laudanosine derivatives, using a combination of PIFA and a heteropoly acid (HPA) can afford morphinandienone alkaloids in excellent yields. This reagent system is effective in promoting the desired intramolecular aryl-aryl coupling, leading to the formation of the spirodienone structure. The use of HPA supported on silica (B1680970) gel has also been demonstrated to give good yields, simplifying the reaction procedure. This non-phenolic coupling strategy has been successfully applied to various benzyltetrahydroisoquinoline precursors, showcasing its utility in the synthesis of morphinandienones.

Table 2: Comparison of Biomimetic and Electrochemical Synthesis Strategies

MethodPrecursor ExampleReagents/ConditionsProductYield
Anodic Aryl-Aryl Coupling6'-bromolaudanosinePlatinum anode, acetonitrileO-methylthis compound16%
Non-phenolic Oxidative CouplingLaudanosine derivativePIFA, Heteropoly AcidMorphinandienone alkaloidExcellent

Preparation of this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs is crucial for studying structure-activity relationships and exploring their pharmacological potential. Various methods have been developed to introduce modifications to the this compound scaffold.

Methylated analogs of this compound are of significant interest. As previously mentioned, O-methylthis compound can be synthesized via a Pschorr cyclization of the corresponding 1-(2-aminobenzyl)tetrahydroisoquinoline precursor. nih.gov This approach provides a direct route to this O-methylated derivative.

The synthesis of other methylated analogs, such as 2-methylthis compound, would likely follow a similar synthetic logic, starting from appropriately substituted precursors. The introduction of a methyl group at the 2-position of the this compound skeleton would require the synthesis of a 1-benzyltetrahydroisoquinoline with the desired substitution pattern on the aromatic rings prior to the key cyclization step.

Acid-induced debenzylation is a common method for removing benzyl (B1604629) protecting groups in organic synthesis and plays a key role in the final steps of some this compound syntheses. organic-chemistry.org This reaction can also be strategically employed to generate this compound analogs. By starting with different O-benzyl protected precursors, a variety of hydroxylated this compound analogs can be accessed through a final debenzylation step.

For example, in the total synthesis of (±)-flavinantine, the debenzylation of the dienone intermediate (XIV) is the final step to afford the natural product. organic-chemistry.org This deprotection is typically achieved using acidic conditions. By synthesizing precursors with different patterns of O-benzyl protection, this debenzylation step can be used to unmask hydroxyl groups at various positions on the this compound skeleton, thus creating a library of analogs for further study. The choice of acidic reagent and reaction conditions can be critical to ensure clean and efficient removal of the benzyl group without causing unwanted side reactions.

Regioselectivity and Stereoselectivity in this compound Synthesis

The construction of the complex tetracyclic core of this compound, a morphinan (B1239233) alkaloid, presents significant challenges in controlling both regioselectivity and stereoselectivity. Regioselectivity pertains to the control over the position of bond formation, which is crucial for assembling the correct constitutional isomer. Stereoselectivity involves controlling the spatial arrangement of atoms, particularly at the single chiral center (carbon 13a, based on IUPAC numbering for the morphinan skeleton), to obtain the desired enantiomer. Synthetic strategies must address these challenges to efficiently produce this compound rather than its isomers.

Regioselectivity in Core Ring Formation

The key step in many syntheses of the morphinan skeleton is the intramolecular cyclization to form the dienone system. The two primary methods employed, biomimetic oxidative coupling and the Pschorr cyclization, both have inherent regiochemical considerations.

Phenolic Oxidative Coupling: This biomimetic approach mimics the natural biosynthetic pathway and involves the intramolecular coupling of a benzylisoquinoline precursor. The regioselectivity of this reaction is determined by which phenolic ring undergoes coupling. For a precursor like (±)-Reticuline, oxidation can lead to different coupling products. While ortho-para coupling is required to form the morphinan skeleton of salutaridine (B1681412) (a precursor to other morphinans), para-para coupling can also occur, leading to the formation of undesired regioisomers. Controlling the reaction conditions and oxidizing agents is essential to favor the desired pathway to the this compound core.

Cyclization StrategyPrecursor TypeDesired Cyclization Product (this compound Core)Potential Regioisomeric Byproduct(s)
Phenolic Oxidative Coupling BenzylisoquinolineOrtho-para coupled morphinan dienonePara-para coupled products, aporphines
Pschorr Cyclization 1-(2'-aminobenzyl)isoquinolineTetracyclic morphinan skeletonIncomplete cyclization, rearranged products

This table illustrates the regiochemical challenges in key ring-forming reactions for the this compound scaffold.

Stereoselectivity in Asymmetric Synthesis

This compound is a chiral molecule, and its biological activity is dependent on its specific stereochemistry. Therefore, controlling the formation of its stereocenter is a primary goal of modern synthetic efforts. Early syntheses often produced a racemic mixture, (±)-flavinantine, which contains both enantiomers in equal amounts. rsc.org More advanced strategies focus on enantioselective synthesis to produce a single, desired enantiomer.

Asymmetric Intramolecular Heck Reaction: The intramolecular Heck reaction is a powerful palladium-catalyzed method for constructing the tetracyclic core of morphinan alkaloids and their analogs. nih.govrsc.org This reaction can be rendered enantioselective by employing chiral phosphine (B1218219) ligands, such as (R)- or (S)-BINAP. The chiral ligand coordinates to the palladium catalyst, creating a chiral environment that influences the facial selectivity of the olefin insertion step. This control allows for the preferential formation of one enantiomer over the other, leading to high enantiomeric excess (e.e.). The efficiency and stereoselectivity of this reaction are highly dependent on the choice of ligand, solvent, and additives. While extensively applied to the synthesis of morphine and codeine, this methodology is directly applicable to the asymmetric synthesis of the this compound core. researchgate.net

Substrate and Reagent Control: Another approach to achieving stereocontrol is through substrate-based diastereoselectivity or the use of chiral auxiliaries. In substrate-controlled synthesis, existing stereocenters in a complex starting material guide the stereochemical outcome of subsequent reactions. Alternatively, a chiral auxiliary can be temporarily attached to the synthetic precursor. plos.org This auxiliary directs the stereochemistry of a key bond-forming reaction and is subsequently removed, yielding an enantiomerically enriched product. These methods have been instrumental in the synthesis of various complex natural products and represent viable strategies for controlling the stereochemistry of this compound.

MethodKey ReactionChiral InfluenceTypical Stereochemical OutcomeApplication to Analogs
Catalytic Asymmetric Synthesis Intramolecular Heck ReactionChiral Ligands (e.g., BINAP)High enantiomeric excess (e.e.)Synthesis of (-)-Morphine, (-)-Codeine nih.govresearchgate.net
Auxiliary-Controlled Synthesis Alkylation / CyclizationRemovable Chiral AuxiliaryHigh diastereomeric ratio (d.r.)General strategy for asymmetric synthesis plos.org
Biocatalysis Enzymatic Resolution/ReactionEnzymes (e.g., methyltransferases)Strict enantioselectivitySynthesis of (S)-Reticuline plos.org

This table summarizes common strategies for achieving stereocontrol in the synthesis of the morphinan skeleton, which is applicable to this compound.

Structure Activity Relationship Sar Studies of Flavinantine and Its Derivatives

Impact of Structural Modifications on Biological Activity

The biological profile of morphinan (B1239233) alkaloids can be significantly altered by modifying various positions on their pentacyclic structure. Key positions that have been extensively studied include the phenolic hydroxyl group at C3, the alcoholic hydroxyl group at C6, the N-substituent at position 17, and the 4,5-epoxy bridge (E-ring). wikipedia.orgresearchgate.net

Modifications at C3 (Aromatic Ring A): The phenolic hydroxyl group at position 3 is a critical determinant of activity for many morphinans, particularly for opioid receptor binding. lboro.ac.uk Masking this group, for instance by methylation to form a methoxy (B1213986) group (as seen in codeine relative to morphine), generally leads to a significant decrease in analgesic potency. nih.gov Compounds like Flavinantine possess a methoxy group at C3 (relative to the typical morphinan numbering, though its specific IUPAC name reflects a different substitution pattern), which influences its bioactivity profile.

Modifications at C6 (Ring C): The substitution at the C-6 position greatly influences the potency and properties of morphinan derivatives. mdpi.com this compound is a morphinan-6-one, meaning it has a ketone group at this position. The presence of a 6-keto group is a common feature in potent semisynthetic opioids like oxymorphone and oxycodone. nih.gov Due to increased lipophilicity, derivatives lacking a C6-hydroxyl or C6-keto group can show higher analgesic potency and greater brain penetration, suggesting that substitution at this position is not strictly essential for high µ-opioid receptor affinity. mdpi.com

Modifications at N17 (Ring D): The tertiary amine at position 17 is another crucial element for the bioactivity of morphinans. wikipedia.orglboro.ac.uk The substituent on this nitrogen atom determines whether the compound acts as an agonist, an antagonist, or has a mixed profile. While an N-methyl group, as found in morphine and this compound, is common for agonists, replacing it with larger groups like N-allyl or N-cyclopropylmethyl can confer antagonist properties. wikipedia.orgyoutube.com

The 4,5-Epoxy Bridge (Ring E): The ether bridge forming the E-ring is a characteristic feature of many natural morphinans like morphine. wikipedia.org Its removal converts the structure into a class of compounds known as morphinans (e.g., levorphanol). youtube.com This modification can alter the pharmacological profile, and morphinans lacking the epoxy bridge are still potent analgesics. youtube.com

Stereochemistry: The stereochemistry of the morphinan scaffold is of fundamental importance for its biological activity. nih.gov Naturally occurring, active morphinans like morphine possess a specific levorotatory configuration, where the B/C rings have a cis-fusion. nih.govmdpi.com The dextrorotatory enantiomers, such as dextromethorphan, typically lack significant opioid analgesic activity but may exhibit other pharmacological effects, like cough suppression. nih.gov

Structural PositionCommon ModificationEffect on Biological Activity (Primarily Opioid)Example Compound
C3OH → OCH₃Decreased analgesic potencyCodeine
C6OH → =O (ketone)Increased potencyOxymorphone
C6Removal of oxygen functionalityIncreased lipophilicity and potencyDesomorphine
N17CH₃ → Allyl (CH₂CH=CH₂)Converts agonist to antagonistNaloxone
4,5-Epoxy BridgeRemoval of bridgeActivity retained, altered profileLevorphanol
Overall StereochemistryLevorotatory → DextrorotatoryLoss of analgesic activityDextromethorphan

Identification of Key Structural Moieties for Bioactivity

A common pharmacophore for morphinan bioactivity, particularly for interaction with opioid receptors, has been established through decades of research. This pharmacophore consists of several key structural features that are essential for molecular recognition and signal transduction. lboro.ac.uk

The critical components include:

An Aromatic Ring: Ring A, which is a phenyl group, is essential for activity. youtube.comiosrjournals.org This ring often contains a hydroxyl substituent at the C3 position, which acts as a hydrogen bond donor and is crucial for high-affinity binding to opioid receptors. lboro.ac.uk

A Basic Nitrogen Atom: A tertiary amine nitrogen at position 17 is a fundamental requirement. wikipedia.org At physiological pH, this nitrogen is protonated, and the resulting positive charge is believed to interact with an anionic site in the opioid receptor. lboro.ac.uk

Specific Spatial Relationship: The rigid, multi-ring structure of the morphinan core ensures a precise spatial relationship between the aromatic ring and the basic nitrogen atom, which is vital for proper receptor binding and activation. wikipedia.orglboro.ac.uk

For this compound, these key moieties are present in its structure: the aromatic A-ring with its substituents, the tertiary nitrogen at N17, and the rigid pentacyclic framework that holds these features in a specific three-dimensional arrangement.

Computational Approaches in SAR Elucidation (e.g., QSAR modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding the link between the chemical structure of morphinans and their biological activity. These studies create mathematical models that correlate physicochemical properties or structural descriptors of a series of compounds with their observed biological activities.

A notable example is the application of 3D-QSAR studies to a series of indolomorphinan derivatives to understand their antagonistic behavior at the kappa opioid receptor. nih.gov In this study, two common 3D-QSAR methods were used:

Comparative Molecular Field Analysis (CoMFA): This method generates a model by correlating the biological activity of compounds with their steric and electrostatic fields.

Comparative Molecular Similarity Indices Analysis (CoMSIA): This technique is similar to CoMFA but also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed analysis.

For the indolomorphinan derivatives, both CoMFA and CoMSIA methods produced statistically significant models that could predict the kappa opioid receptor antagonistic activity of the compounds. nih.gov The models were validated using an external test set of compounds, confirming their predictive power. nih.gov Such computational models generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the design of new, more potent analogs. nih.gov

QSAR ModelKey Statistical ParameterValue Reported for Indolomorphinans nih.govInterpretation
CoMFAq² (Cross-validated r²)0.693Good internal predictive ability
r² (Non-cross-validated r²)0.900Good correlation between descriptors and activity
CoMSIAq² (Cross-validated r²)0.617Good internal predictive ability
r² (Non-cross-validated r²)0.904Good correlation between descriptors and activity

Rational Design of this compound Analogs for Enhanced Potency or Selectivity

Rational drug design involves using the knowledge of SAR and the structure of biological targets to create new molecules with improved properties, such as enhanced potency, better selectivity, or reduced side effects. mdpi.commdpi.com For morphinan alkaloids, a major goal of rational design is to separate the potent analgesic effects from adverse effects like respiratory depression and addiction potential. nih.gov

One advanced strategy is the structure-based design of bitopic ligands . This approach was used to develop fentanyl derivatives that target not only the primary binding site (orthosteric site) of the µ-opioid receptor but also a conserved sodium ion-binding site, which acts as an allosteric modulator. nih.gov By adding a positively charged guanidino group to the fentanyl scaffold via a specific linker, researchers created bitopic ligands. nih.gov Cryo-electron microscopy confirmed that these new ligands engage with both sites simultaneously. nih.gov

The resulting compounds, such as the analog "C6 guano," maintained high analgesic potency while showing significantly reduced recruitment of β-arrestin, a protein involved in many of the unwanted side effects of opioids. nih.gov In animal models, this rationally designed compound provided pain relief with an attenuated side-effect profile compared to traditional opioids. nih.gov This approach highlights how detailed structural knowledge can be used to design novel morphinan-related analogs with superior therapeutic profiles. While not yet applied specifically to this compound, these principles demonstrate a clear path for the rational design of its future derivatives. nih.gov

Molecular and Cellular Mechanisms of Biological Activity of Flavinantine

Investigations of Cytotoxic Effects in Cellular Models

Flavinantine has been subjected to in vitro evaluation for its cytotoxic potential against various established cellular models. These investigations aimed to assess its impact on cell viability, particularly in cancer cell lines.

Cancer Cell Line Responses (e.g., B16-F10, HepG2, K562, HL-60)

Research has explored the in vitro cytotoxic activity of this compound against several key cancer cell lines. These studies utilized the Alamar Blue assay for assessment ebi.ac.uk. The cell lines investigated include:

B16-F10: A murine melanoma cell line ebi.ac.ukresearchgate.net.

HepG2: A human hepatocellular carcinoma cell line ebi.ac.ukresearchgate.net.

K562: A human chronic myelocytic leukemia cell line ebi.ac.ukresearchgate.net.

HL-60: A human promyelocytic leukemia cell line ebi.ac.ukresearchgate.net.

In addition to these cancer cell lines, this compound was also tested against non-tumor peripheral blood mononuclear cells (PBMCs) ebi.ac.uk. While these studies confirmed the evaluation of this compound's cytotoxic effects on these models, the provided information did not detail specific quantitative data, such as IC50 values, for this compound itself. It was noted that other related alkaloids, including lanuginosine, (+)-xylopine, and (+)-norglaucine, demonstrated higher cytotoxic activity in these comparative evaluations ebi.ac.uk.

Modulation of Cellular Processes (e.g., cell cycle arrest, pro-apoptotic effects)

Specific research detailing the direct impact of this compound on cellular processes such as cell cycle arrest or the induction of apoptosis was not found within the provided search results. While general mechanisms by which flavonoids can influence cell cycle progression and trigger apoptosis are known—often involving pathways regulated by proteins like p53, caspases, and the Bcl-2 family—these specific molecular links have not been directly established for this compound in the retrieved information nih.govnih.govnews-medical.net. For context, related compounds from the same source as this compound have shown effects such as inducing G₂/M cell cycle arrest and exhibiting pro-apoptotic properties in HepG2 cells ebi.ac.uk.

Mechanistic Studies of Anti-inflammatory Activities

Specific mechanistic studies detailing the anti-inflammatory activities of this compound were not found in the provided search results. Although flavonoids generally exhibit anti-inflammatory properties through various mechanisms, such as inhibiting inflammatory signaling pathways (e.g., NF-κB, MAPK) and reducing the release of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6, IL-8) mdpi.comnih.govmdpi.comnih.gov, direct evidence for this compound's specific mechanisms in this regard is absent in the retrieved information.

Exploration of Antioxidant Mechanisms

Direct studies on the specific antioxidant mechanisms of this compound were not identified in the provided search results. Generally, flavonoids are recognized for their potent antioxidant properties, which are attributed to several mechanisms. These include direct scavenging of reactive oxygen species (ROS) through hydrogen atom or electron donation, metal ion chelation, and inhibition of enzymes that generate ROS, such as xanthine (B1682287) oxidase and NADPH oxidase intec.edu.donih.govnih.gov. Additionally, flavonoids can exert indirect antioxidant effects by modulating gene expression, leading to the upregulation of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) intec.edu.domdpi.com. Computational chemistry approaches are also employed to elucidate these antioxidant mechanisms mdpi.com.

Molecular Target Identification and Validation

Interaction with Enzymes and Receptors

Specific research detailing this compound's interactions with particular enzymes or receptors was not found in the provided search results. However, studies on other flavonoids indicate that they can interact with various biological targets. For instance, some flavonoids have been shown to inhibit enzymes such as xanthine oxidase and urease nih.gov. Receptor binding assays are a common method used in drug discovery to characterize interactions between molecules and biological targets, often employing radiolabeled ligands in competitive inhibition assays bio-rad.comfrontiersin.orgnih.gov.

Gene Expression Modulation

Direct evidence of this compound modulating gene expression was not present in the provided search results. However, research on flavonoids suggests they can influence cellular processes by modulating gene expression. This can include the upregulation of antioxidant enzymes or the inhibition of genes involved in ROS production, contributing to their indirect antioxidant effects intec.edu.domdpi.com. Gene expression analysis typically involves techniques to study RNA expression, promoter activity, and protein expression, providing insights into how compounds affect cellular pathways nih.govelifesciences.orgtcmsp-e.comresearchgate.netuinsgd.ac.id.

In silico Prediction of Molecular Targets

In silico studies have provided some indication of potential molecular targets for this compound. One database lists "BindP1063" as a related target for this compound mdpi.com. Furthermore, this compound has been mentioned in the context of in silico prediction of biological targets for alkaloids, a class of compounds known for interacting with multiple molecular targets nih.govnih.gov. These computational approaches utilize similarity principles and databases to predict probable protein targets for small molecules, aiding in early-stage drug discovery mdpi.comnih.govnih.govnih.govcreative-animodel.com.

CompoundPredicted Target ID
This compoundBindP1063

Preclinical Investigations in Animal Models

Specific preclinical investigations of this compound in animal models were not identified in the provided search results. Preclinical studies in animal models are crucial for evaluating the safety and efficacy of potential therapeutic agents before human trials globalresearchonline.net. These studies help in understanding pharmacokinetics, pharmacodynamics, and potential toxicities, although concordance with human outcomes can be a challenge tcmsp-e.comglobalresearchonline.net. Various animal models are utilized across different therapeutic areas, including those for infectious diseases like malaria academicjournals.org.

Inability to Generate Article on the Analytical Chemistry of this compound

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Following a comprehensive search of available scientific literature, we are unable to generate the article on "Advanced Analytical Approaches for this compound Research" as per the specified outline. The request demands a thorough, informative, and scientifically accurate article focusing solely on the chemical compound this compound, including detailed research findings and data tables for specific analytical techniques.

Our extensive searches for scholarly articles and research data have revealed a significant lack of specific information for this compound in the context of the requested analytical methodologies. While general methods for the analysis of related isoquinoline (B145761) alkaloids and flavonoids are well-documented, the detailed, compound-specific data required to populate the outlined sections for this compound are not present in the accessible literature.

Specifically, the following critical information could not be located:

Advanced Analytical Approaches for Flavinantine Research

Spectrometric Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:While NMR is a standard tool for structural elucidation, a complete and verifiable set of ¹H and ¹³C NMR chemical shift data for Flavinantine, necessary for an unambiguous identification section and data table, could not be compiled from the search results.

To generate the article as requested, without specific data, would require extrapolating from other compounds. This would violate the strict instruction to focus "solely on the chemical Compound ‘this compound’" and would not meet the standard of being "scientifically accurate" with "detailed research findings." Fabricating data is not an option.

Therefore, due to the absence of the necessary specific scientific data for this compound, we cannot fulfill this request in a manner that is accurate, detailed, and adheres to the provided constraints. We recommend consulting specialized chemical databases or primary research literature that may exist behind paywalls not accessible to our search tools for this specific information.

Sample Preparation and Pretreatment Methodologies for Alkaloid Analysis

The accurate and reliable analysis of alkaloids such as this compound from natural sources, particularly plant matrices, necessitates meticulous sample preparation and pretreatment. The primary goals of these procedures are to efficiently extract the target alkaloids from the complex sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. A variety of methods have been developed for the extraction and purification of morphinan (B1239233) alkaloids from plant materials, such as those from Papaver species. areeo.ac.irnih.govjst.go.jp

A general workflow for the preparation of plant samples for alkaloid analysis typically involves the following steps:

Drying and Grinding: Plant material is usually dried to a constant weight to remove moisture and then ground into a fine powder. nih.gov This increases the surface area for efficient solvent extraction.

Extraction: The powdered plant material is then subjected to an extraction process to liberate the alkaloids. Common extraction techniques include:

Maceration: Soaking the plant material in a suitable solvent at room temperature for an extended period. insightsociety.org

Sonication: Using ultrasonic waves to disrupt cell walls and enhance solvent penetration. areeo.ac.irjst.go.jp

Soxhlet Extraction: A continuous extraction method using a specialized apparatus that allows for repeated washing of the sample with a fresh solvent.

The choice of solvent is critical and is based on the polarity and solubility of the target alkaloids. For morphinan alkaloids, acidic aqueous solutions or organic solvents like methanol (B129727) and ethanol (B145695) are often employed. nih.govinsightsociety.org For instance, one method utilizes a 5% acetic acid solution for extraction. jst.go.jp Another approach involves ultrasonication with ethanol. nih.gov

Purification and Cleanup: The crude extract obtained after the initial extraction step often contains a complex mixture of compounds, including pigments, fats, and other secondary metabolites that can interfere with the final analysis. Therefore, a purification or cleanup step is essential. Common techniques include:

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquid phases. For alkaloids, which are typically basic, acid-base extraction is a powerful purification technique. The alkaloids are first extracted into an acidic aqueous solution as their salts. The aqueous phase is then made alkaline to liberate the free bases, which can then be extracted into an organic solvent. nih.gov

Solid-Phase Extraction (SPE): This technique utilizes a solid adsorbent material packed in a cartridge to selectively retain the target analytes or the interfering compounds. For the analysis of opium alkaloids, a reversed-phase cation-exchange solid-phase extraction cartridge can be used. jst.go.jp

Concentration and Reconstitution: The purified extract is often concentrated to increase the analyte concentration before instrumental analysis. This is typically achieved by evaporating the solvent under a stream of nitrogen or using a rotary evaporator. The resulting residue is then redissolved in a small volume of a solvent that is compatible with the analytical instrument, such as the mobile phase used in High-Performance Liquid Chromatography (HPLC). jst.go.jp

A summary of common sample preparation techniques for alkaloid analysis is presented in the table below.

StepMethodDescription
ExtractionSonicationUses ultrasonic waves to enhance extraction efficiency. areeo.ac.irjst.go.jp
MacerationSoaking the sample in a solvent for an extended period. insightsociety.org
PurificationLiquid-Liquid Extraction (Acid-Base)Separates alkaloids based on their basic properties. nih.gov
Solid-Phase Extraction (SPE)Uses a solid adsorbent to selectively isolate alkaloids. jst.go.jp

Future Directions in Flavinantine Research

Expanding Natural Product Discovery and Characterization

Flavinantine has been isolated from various plant species, including those from the Menispermaceae and Papaveraceae families. rsc.org A primary future direction involves a more systematic and expanded search for this compound and structurally related morphinan (B1239233) alkaloids in a wider range of botanicals. Modern metabolomic and chemotaxonomic approaches can accelerate the identification of new plant sources.

Advanced analytical techniques will be crucial for the detailed characterization of not only this compound but also its naturally occurring derivatives. The comprehensive structural elucidation of these related compounds is essential as minor structural modifications can lead to significant differences in biological activity.

Table 1: Key Areas for Expanding this compound Discovery

Research Area Focus Methodologies
Bioprospecting Identifying new plant sources of this compound and its analogs. Metabolomics, Chemotaxonomy, High-Throughput Screening
Isolation Techniques Developing more efficient and scalable isolation protocols. Supercritical Fluid Extraction, Countercurrent Chromatography
Structural Elucidation Characterizing novel this compound-related alkaloids. 2D-NMR Spectroscopy, High-Resolution Mass Spectrometry

| Biosynthetic Studies | Understanding the enzymatic pathways leading to this compound formation in plants. | Isotopic Labeling, Genomic Analysis of Source Plants |

Development of Novel Synthetic Strategies for Complex Analogs

The ability to synthesize this compound and its analogs in the laboratory is critical for ensuring a stable supply for research and for creating novel derivatives with improved therapeutic properties. The total synthesis of (±)-flavinantine has been previously reported, providing a foundational pathway. rsc.org Future efforts will likely focus on developing more efficient, stereoselective, and scalable synthetic routes.

A significant area of future research will be the design and synthesis of complex this compound analogs. This involves the targeted modification of the morphinan core to probe structure-activity relationships (SAR). The development of novel synthetic methodologies will be key to accessing previously unattainable molecular architectures, which could lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Deeper Elucidation of Molecular Mechanisms of Action

While preliminary studies have hinted at the biological activities of compounds structurally related to this compound, a deeper understanding of its specific molecular mechanisms of action is a critical future endeavor. Research should focus on identifying the precise cellular targets and signaling pathways modulated by this compound.

Given the known activities of related alkaloids and flavonoids, several potential mechanisms warrant investigation:

Anticancer Mechanisms: Studies on other natural products suggest that this compound could exert anticancer effects by modulating key signaling pathways such as PI3K/Akt, inducing apoptosis through the regulation of Bax and Bcl-2 proteins, or by generating reactive oxygen species (ROS) within cancer cells. nih.govnih.gov

Anti-inflammatory Mechanisms: Many alkaloids and flavonoids exhibit anti-inflammatory properties by inhibiting central inflammatory mediators like nuclear factor-kappa B (NF-κB) and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov Investigating this compound's effect on these pathways is a logical next step.

Antiviral Mechanisms: A potential antiviral action of this compound could involve the inhibition of key viral enzymes like proteases and RNA polymerases, or by interfering with viral entry into host cells, mechanisms observed for other flavonoids. mdpi.comnih.govnih.gov

Advanced Computational Modeling and Artificial Intelligence in Drug Discovery

Computational modeling and artificial intelligence (AI) are set to revolutionize the way natural product research is conducted. For this compound, these in silico tools can be applied to accelerate various stages of the drug discovery process.

Target Identification and Validation: Molecular docking and virtual screening can be used to screen large libraries of biological targets to identify potential binding partners for this compound, thereby generating hypotheses about its mechanism of action.

Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of virtual this compound analogs, helping to prioritize the synthesis of the most promising compounds.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, allowing for the early identification of compounds with poor pharmacokinetic profiles.

De Novo Design: AI-driven generative models can design entirely new molecules based on the this compound scaffold, optimized for binding to a specific target or for desired pharmacokinetic properties.

Exploration of New Therapeutic Indications

The structural complexity of this compound suggests that it may interact with multiple biological targets, opening the door to a wide range of therapeutic applications. Based on the known biological activities of the broader classes of alkaloids and flavonoids, several new therapeutic indications for this compound should be explored.

Table 2: Potential New Therapeutic Areas for this compound

Therapeutic Area Rationale
Neurodegenerative Diseases Many flavonoids and alkaloids exhibit neuroprotective effects through antioxidant and anti-inflammatory mechanisms, which are relevant to diseases like Alzheimer's and Parkinson's disease.
Antiviral Applications The ability of related compounds to inhibit viral replication and entry suggests potential use against a range of viruses.
Metabolic Disorders Some natural products influence metabolic pathways and could be investigated for conditions like diabetes.

| Cardiovascular Diseases | The anti-inflammatory and antioxidant properties of similar compounds are known to be beneficial for cardiovascular health. mdpi.com |

Systematic screening of this compound in a diverse array of disease models will be essential to uncover its full therapeutic potential.

Strategies for Lead Optimization and Compound Development

Once promising biological activities are identified, this compound will serve as a lead compound for further development. Lead optimization is an iterative process of modifying the chemical structure of a lead compound to improve its therapeutic properties.

Key strategies for the lead optimization of this compound will include:

Structure-Activity Relationship (SAR) Guided Design: Systematically modifying the functional groups on the this compound scaffold—such as its hydroxyl and methoxy (B1213986) groups—to identify which parts of the molecule are essential for its biological activity.

Reducing Off-Target Effects: Fine-tuning the structure to increase selectivity for the desired biological target, thereby minimizing potential side effects.

This process will involve a continuous cycle of designing new analogs, synthesizing them, and evaluating their biological activity and pharmacokinetic properties to develop a preclinical drug candidate.

Q & A

Q. How to ensure compliance with journal policies when reporting this compound’s crystallographic data?

  • Methodological Answer : Deposit raw diffraction data in public repositories (e.g., Cambridge Structural Database). Include CIF files with full refinement parameters (R-factor, residual density). Annotate thermal ellipsoid plots and hydrogen bonding networks in supplementary materials .

Key Recommendations

  • For Experimental Design : Prioritize falsifiable hypotheses (e.g., "this compound inhibits COX-2 via allosteric modulation") over exploratory aims .
  • For Data Contradictions : Use counterfactual analysis to distinguish between technical artifacts and novel biological insights .
  • For Reproducibility : Share raw datasets and code via platforms like Zenodo or GitHub .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.